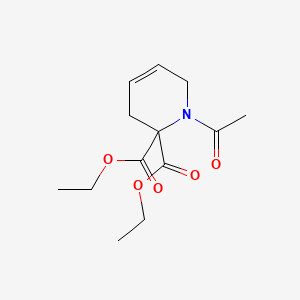
3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol is a fluorinated organic compound characterized by the presence of a bromomethyl group and multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the bromomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, fluorinating agents for introducing fluorine atoms, and various oxidizing and reducing agents for modifying functional groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can produce carbonyl and reduced compounds, respectively .
Applications De Recherche Scientifique
3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool for studying various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-5-methylpyridine hydrobromide: Another bromomethyl compound with different substituents.
3-(Bromomethyl)phenylboronic acid: A bromomethyl compound with a boronic acid group.
Uniqueness
3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable for applications requiring robust and reactive compounds .
Propriétés
Numéro CAS |
93417-72-2 |
|---|---|
Formule moléculaire |
C7H3BrF12O |
Poids moléculaire |
410.98 g/mol |
Nom IUPAC |
3-(bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol |
InChI |
InChI=1S/C7H3BrF12O/c8-1-2(21,4(11,12)6(15,16)17)3(9,10)5(13,14)7(18,19)20/h21H,1H2 |
Clé InChI |
UDVMHSDMSOYXMC-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)

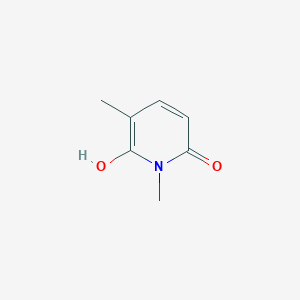
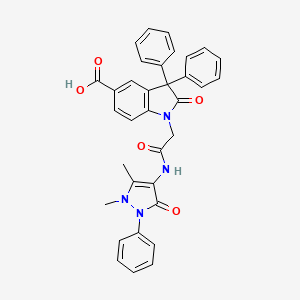

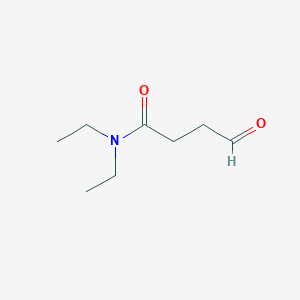

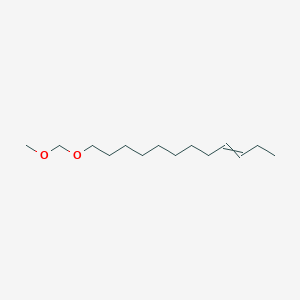

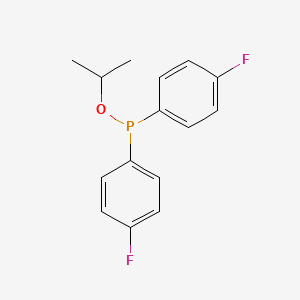
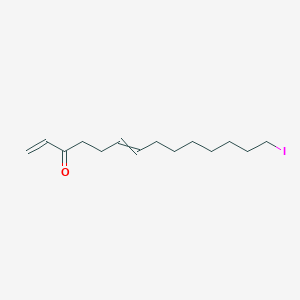
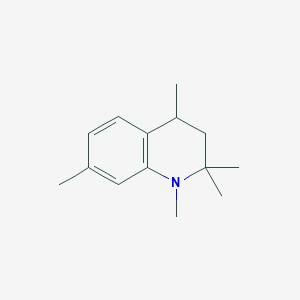
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
